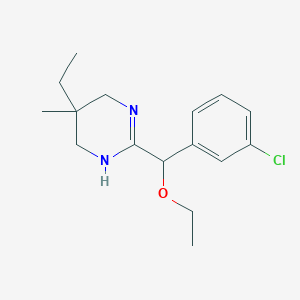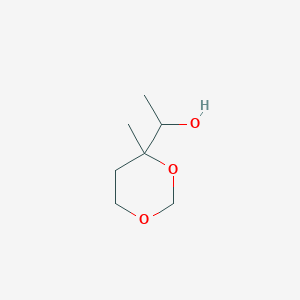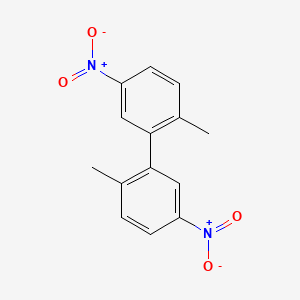![molecular formula C26H26N6O4 B14678018 1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine CAS No. 27818-65-1](/img/structure/B14678018.png)
1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phthalazine core with two dimethoxyphenyl groups attached via imine linkages, making it an interesting subject for research in organic chemistry and material science.
Métodos De Preparación
The synthesis of 1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine typically involves the condensation reaction between phthalazine-1,4-diamine and 2,3-dimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Análisis De Reacciones Químicas
1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imine linkages and aromatic rings allow it to form stable complexes with metal ions, which can then participate in catalytic cycles or inhibit enzyme activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar compounds to 1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine include other phthalazine derivatives and Schiff bases with aromatic substituents. These compounds share similar structural features but may differ in their electronic properties and reactivity. For example:
1,4-Dimethoxyphthalazine: Lacks the imine linkages and has different reactivity.
Bis(2,3-dimethoxyphenyl)phthalazine: Similar aromatic substitution but different linkage type.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties .
Propiedades
Número CAS |
27818-65-1 |
|---|---|
Fórmula molecular |
C26H26N6O4 |
Peso molecular |
486.5 g/mol |
Nombre IUPAC |
1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine |
InChI |
InChI=1S/C26H26N6O4/c1-33-21-13-7-9-17(23(21)35-3)15-27-29-25-19-11-5-6-12-20(19)26(32-31-25)30-28-16-18-10-8-14-22(34-2)24(18)36-4/h5-16H,1-4H3,(H,29,31)(H,30,32) |
Clave InChI |
YFJUIJDONAIVMR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1OC)C=NNC2=NN=C(C3=CC=CC=C32)NN=CC4=C(C(=CC=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


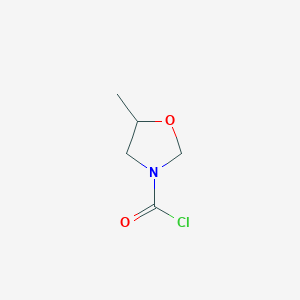

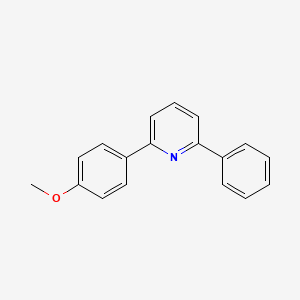
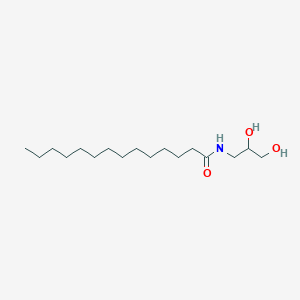
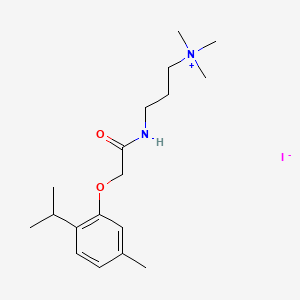

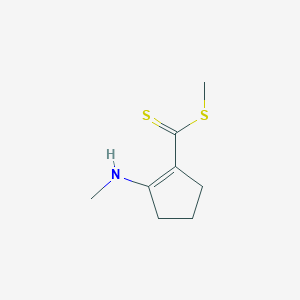
![(NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14677976.png)


